Clobenztropine

Descripción general

Descripción

Métodos De Preparación

La síntesis de la clobenztropina implica la reacción de 3-endo-3-[(4-clorofenil)(fenil)metoxi]-8-metil-8-azabiciclo[3.2.1]octano Las rutas sintéticas específicas y las condiciones de reacción para la clobenztropina no están ampliamente documentadas en fuentes disponibles públicamente.

Análisis De Reacciones Químicas

La clobenztropina puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: La clobenztropina puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en la clobenztropina.

Sustitución: La clobenztropina puede sufrir reacciones de sustitución en las que un grupo funcional se reemplaza por otro. Los reactivos comunes para estas reacciones incluyen halógenos, ácidos y bases.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Reference Compound:

Clobenztropine is utilized as a reference compound in chemical research to investigate its properties and reactions. It serves as a standard for various analytical techniques, enabling researchers to compare results and validate methodologies.

2. Chemical Reactions:

The compound can undergo several chemical reactions, including:

- Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

- Reduction: Reduction reactions can modify the functional groups present in the compound.

- Substitution: this compound is capable of substitution reactions where one functional group is replaced by another, often involving halogens or acids as reagents.

Biological Research Applications

1. Antihistaminic Effects:

this compound has been investigated for its effects on biological systems, particularly its ability to inhibit histamine receptors. This property makes it a candidate for further studies in allergy treatment and related conditions.

2. Dopamine Uptake Inhibition:

Research indicates that this compound acts as a dopamine uptake inhibitor. Behavioral studies suggest it does not exhibit a cocaine-like profile despite inhibiting dopamine uptake, which points to potential applications in neuropharmacology and the study of addiction mechanisms .

Medical Applications

1. Therapeutic Potential:

Due to its antihistaminic effects, this compound has potential therapeutic applications in treating allergic reactions and other histamine-related disorders. Clinical trials are essential to establish its efficacy and safety profile in humans.

2. Case Studies:

Several studies have explored this compound's effects on various models of allergic responses. For instance, one study demonstrated significant reductions in histamine-induced symptoms in animal models, suggesting its potential as an effective antihistamine agent .

Industrial Applications

1. Pharmaceutical Development:

this compound is relevant in the pharmaceutical industry for developing new antihistamines and other therapeutic agents. Its unique chemical structure allows researchers to explore modifications that could enhance efficacy or reduce side effects.

2. Chemical Product Development:

The compound's properties make it suitable for various chemical products beyond pharmaceuticals, including agricultural chemicals and industrial applications where antihistaminic properties may be beneficial.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Research | Reference compound | Used for standardization in analytical methods |

| Biological Research | Antihistaminic effects | Investigated for allergy treatments |

| Dopamine uptake inhibition | Non-cocaine-like behavioral profile | |

| Medical | Therapeutic potential | Potential treatment for allergic disorders |

| Industrial | Pharmaceutical development | Development of new antihistamines |

| Chemical product development | Applications in agriculture and industry |

Mecanismo De Acción

La clobenztropina ejerce sus efectos principalmente a través de sus propiedades antihistamínicas . Actúa como antagonista de los receptores de histamina, inhibiendo así la acción de la histamina en el cuerpo. Este mecanismo es similar al de otros antihistamínicos, en el que el compuesto se une a los receptores de histamina e impide que la histamina ejerza sus efectos.

Comparación Con Compuestos Similares

La clobenztropina es similar a otros antihistamínicos y derivados de la tropana. Algunos compuestos similares incluyen:

Benztropina: Otro derivado de la tropana con propiedades antihistamínicas y anticolinérgicas.

Atropina: Un alcaloide de tropano con efectos anticolinérgicos.

Escopolamina: Otro alcaloide de tropano con propiedades farmacológicas similares.

La clobenztropina es única debido a su estructura química específica y la presencia del grupo clorofenilo, lo que puede contribuir a su perfil farmacológico distinto.

Actividad Biológica

Clobenztropine is a compound primarily known for its antihistaminic properties, belonging to the class of H1 receptor antagonists. Its biological activity extends beyond antihistamine effects, showing potential in various therapeutic applications, particularly in the context of viral infections and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound functions primarily as an antagonist of the H1 histamine receptor. Its binding to this receptor inhibits the action of histamine, which is responsible for allergic symptoms. Additionally, this compound has been investigated for its effects on other receptors, including those involved in neurotransmission and viral entry processes.

Structure-Activity Relationship (SAR)

The SAR studies of this compound and its analogs reveal important insights into their biological activities. For instance, modifications to the quinazoline core and phenyl groups can significantly impact their efficacy against various targets, including viral proteins.

| Compound Name | IC50 (μM) | Binding Interaction | Notes |

|---|---|---|---|

| This compound | 10-20 | Chlorophenyl and quinazoline groups | Strong activity against SARS-CoV-2 |

| Benztropine | >20 | Lacks halogen bonding interaction | Decreased activity compared to C1 |

| Difluorobenztropine | 5-15 | Dual fluorine binding | Increased potency |

| Clemastine | 10-25 | Similar binding mode as analogues | Effective against HCV |

This table summarizes the findings from various assays that evaluated the efficacy of this compound and related compounds against SARS-CoV-2 and other targets .

Antiviral Activity

Recent studies have highlighted this compound's potential as a fusion inhibitor against SARS-CoV-2, demonstrating its ability to block viral entry into host cells. In vitro assays showed that this compound exhibits significant antiviral activity with IC50 values ranging from 10 to 20 μM in pseudotyped virus assays. The compound's mechanism involves interaction with the fusion peptide binding pocket of the spike protein, preventing the conformational changes necessary for viral entry .

Case Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study conducted on a series of H1 antihistamines including this compound demonstrated that it effectively inhibited SARS-CoV-2 entry in HEK293-ACE2 cell lines. The results indicated that this compound had a robust selectivity index compared to other compounds tested, suggesting its potential for repurposing in COVID-19 treatment strategies .

Case Study 2: Neurological Applications

In another context, this compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. Research indicated that this compound could modulate neurotransmitter release and exhibit anti-inflammatory properties, which may be beneficial in treating conditions like Alzheimer's disease .

Propiedades

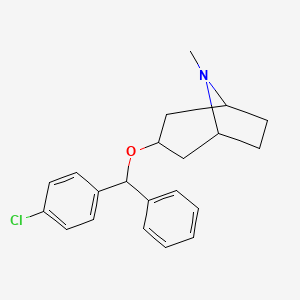

IUPAC Name |

3-[(4-chlorophenyl)-phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO/c1-23-18-11-12-19(23)14-20(13-18)24-21(15-5-3-2-4-6-15)16-7-9-17(22)10-8-16/h2-10,18-21H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAXFDULERPAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043897 | |

| Record name | Clobenztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5627-46-3 | |

| Record name | 3-[(4-Chlorophenyl)phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobenztropine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobenztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOBENZTROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CDT278F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.